molecular formula C22H30N2O2 B4611284 2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol

2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol

Cat. No.: B4611284
M. Wt: 354.5 g/mol
InChI Key: FYDSCXRFJASYFS-NBVRZTHBSA-N
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Description

2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 447. The solubility of this chemical has been described as 42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : The synthesis of similar piperazine-based compounds has been a significant area of research. For instance, Wang Jin-peng (2013) detailed the preparation of a similar compound, emphasizing optimized technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

  • Conformational Analysis : F. Alcudia et al. (1989) conducted synthesis and conformational analysis of β-thioderivatives of 1-(2'-furyl)ethanol and their O-methyl derivatives. This study offers insights into the structural aspects of similar furyl-based compounds (F. Alcudia et al., 1989).

  • Antitumor Activity : Research by N. Z. Hakobyan et al. (2020) explored the synthesis of tertiary amino alcohols of the piperazine series and their conversion to dihydrochlorides, investigating their effect on tumor DNA methylation in vitro (N. Z. Hakobyan et al., 2020).

  • Antibacterial Activity : A. Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones, including compounds similar to the one , and evaluated their in-vitro antibacterial activity (A. Foroumadi et al., 1999).

  • Therapeutic Agents for Alzheimer's Disease : Mubashir Hassan et al. (2018) synthesized a series of multifunctional amides, including 2-Furyl(1-piperazinyl)methanone derivatives, with moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as therapeutic agents for Alzheimer's disease (Mubashir Hassan et al., 2018).

  • Antimicrobial Studies : R. Rajkumar et al. (2014) conducted synthesis and biological evaluation of piperazine derivatives, including 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting their significant antimicrobial activities (R. Rajkumar et al., 2014).

Properties

IUPAC Name

2-[1-[(5-methylfuran-2-yl)methyl]-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-18(14-20-6-4-3-5-7-20)15-23-11-12-24(21(16-23)10-13-25)17-22-9-8-19(2)26-22/h3-9,14,21,25H,10-13,15-17H2,1-2H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDSCXRFJASYFS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)CC(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2CCN(CC2CCO)C/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
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2-{1-[(5-methyl-2-furyl)methyl]-4-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol

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